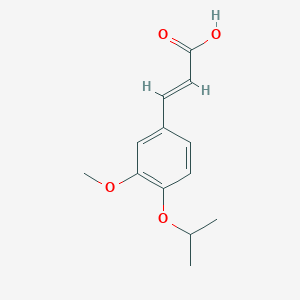

(2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-9(2)17-11-6-4-10(5-7-13(14)15)8-12(11)16-3/h4-9H,1-3H3,(H,14,15)/b7-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIFIHNJOLFAAX-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties & Synthesis Guide: (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic Acid

[1]

Part 1: Executive Summary & Compound Identity

Compound Name: (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid Common Aliases: 4-Isopropoxy-3-methoxycinnamic acid; O-Isopropylferulic acid CAS Registry Number: 32022-22-3 Chemical Formula: C₁₃H₁₆O₄ Molecular Weight: 236.26 g/mol [1]

This guide provides a comprehensive technical analysis of this compound.[2] Structurally, this compound is a lipophilic derivative of Ferulic Acid , where the labile 4-hydroxyl group is capped with an isopropyl moiety. This modification significantly alters the compound's pharmacokinetics, preventing rapid Phase II metabolic conjugation (glucuronidation/sulfation) at the phenolic position while enhancing membrane permeability. It serves as a critical intermediate in the synthesis of AMPK activators, anti-inflammatory agents, and specific TRP channel antagonists.

Part 2: Physicochemical Profiling

The following data aggregates experimental values with high-confidence predictive models essential for formulation and ADME prediction.

Table 1: Core Physicochemical Parameters[3][4]

| Parameter | Value | Source/Methodology | Implications for Research |

| Physical State | White to off-white crystalline powder | Experimental | Standard solid handling. |

| Melting Point | 152 – 155 °C | Experimental [1] | Indicates stable crystal lattice; suitable for thermal processing below 150°C. |

| Solubility (Aq) | Low (< 0.1 mg/mL at pH 2) | Experimental | Requires co-solvents (DMSO, EtOH) or pH adjustment > 7.0 for aqueous stock. |

| Solubility (Org) | Soluble in DMSO, MeOH, EtOAc | Experimental | DMSO is the preferred vehicle for in vitro bioassays. |

| pKa (Acid) | 4.50 ± 0.10 | Predicted (Hammett) | Exists as an anion at physiological pH (7.4), aiding distribution but limiting passive diffusion unless protonated. |

| LogP | 2.6 – 2.9 | Predicted (Consensus) | Moderate lipophilicity; optimized for oral bioavailability compared to Ferulic acid (LogP ~1.5). |

| H-Bond Donors | 1 (Carboxylic acid) | Structural | Reduced donor count vs. Ferulic acid increases blood-brain barrier (BBB) penetration potential. |

| H-Bond Acceptors | 4 | Structural | Retains receptor binding capability via methoxy and carbonyl motifs. |

Part 3: Synthesis & Validation Protocol

This section details a robust, self-validating synthesis route utilizing the Knoevenagel Condensation (Doebner Modification) . This pathway is preferred over direct alkylation of ferulic acid to avoid competitive esterification of the carboxylic tail.

Reaction Logic

-

Precursor Stabilization: We first alkylate Vanillin to lock the 4-position.

-

Chain Extension: We utilize malonic acid to install the acrylic acid tail with exclusive Trans (E) stereochemistry driven by thermodynamic stability during decarboxylation.

Workflow Diagram (DOT)

Figure 1: Step-wise synthesis pathway ensuring regiospecificity and E-isomer dominance.

Detailed Protocol

Step 1: Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde

-

Charge: Dissolve Vanillin (1.0 eq) in DMF (5 vol).

-

Base: Add Potassium Carbonate (

, 2.0 eq). Stir for 15 min. -

Alkylation: Add 2-Bromopropane (1.5 eq) dropwise.

-

Reaction: Heat to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Pour into ice water. Extract with Ethyl Acetate.[3][4] Wash organic layer with brine. Dry over

and concentrate.-

Checkpoint: Intermediate should be a pale yellow oil or low-melting solid.

-

Step 2: Knoevenagel Condensation

-

Charge: Dissolve the aldehyde from Step 1 (1.0 eq) in Pyridine (3 vol).

-

Reagent: Add Malonic Acid (2.0 eq).

-

Catalyst: Add Piperidine (0.1 eq) or Aniline (trace).

-

Reaction: Heat to 80°C for 1 hour (condensation), then reflux (110°C) for 3 hours to drive decarboxylation.

-

Quench: Cool to room temperature. Pour mixture into cold 2N HCl (excess) to precipitate the crude acid.

-

Purification: Recrystallize from Ethanol/Water (1:1) or Acetone.

Self-Validation Criteria (Quality Control)

To ensure the protocol was successful, the isolated product must meet these spectral benchmarks:

-

1H NMR (DMSO-d6, 400 MHz):

-

Doublet (d):

~7.5 ppm (J=16 Hz) → Proves Trans (E) alkene geometry. -

Doublet (d):

~6.4 ppm (J=16 Hz) → The alpha-proton of the acrylic tail. -

Septet (m):

~4.6 ppm → Diagnostic signal for the Isopropyl CH proton. -

Doublet (d):

~1.3 ppm (6H) → Isopropyl methyl groups.

-

-

HPLC Purity: >98% (Area) at 254 nm.

Part 4: Biological & Pharmacological Context[3][8]

Structural Activity Relationship (SAR)

This molecule is designed to overcome the limitations of Ferulic Acid.

-

Metabolic Stability: The 4-OH group of ferulic acid is the primary site for sulfotransferases and UDP-glucuronosyltransferases. Capping this with an isopropyl group extends the plasma half-life (

). -

Lipophilicity: The isopropyl group increases the partition coefficient (LogP), facilitating passive transport across the intestinal epithelium and the blood-brain barrier.

-

Target Interaction:

-

AMPK Activation: Derivatives of this scaffold have been identified as activators of AMP-activated protein kinase (AMPK), a therapeutic target for Non-Alcoholic Fatty Liver Disease (NAFLD) [2].[5]

-

Anti-inflammatory: The cinnamic acid backbone inhibits NF-

B signaling.

-

Experimental Workflow: Solubility for Bioassays

When using this compound in cell-based assays (e.g., HEK293, RAW 264.7), precipitation is a common failure mode. Follow this dissolution logic:

Figure 2: Decision tree for preparing stable bioassay solutions.

References

-

ChemicalBook. (2024).[7][8] this compound Properties and Melting Point. Retrieved from

-

Arabian Journal of Chemistry. (2023). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Retrieved from

-

PubChem. (2024). Compound Summary: Cinnamic Acid Derivatives. National Library of Medicine. Retrieved from

Sources

- 1. This compound CAS#: 32022-22-3 [m.chemicalbook.com]

- 2. 32022-22-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 5. Design, synthesis, and biological evaluation of (<i>E</i>)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation <i>via</i> AMPK activation - Arabian Journal of Chemistry [arabjchem.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Advanced Ferulic Acid Architectures: Isopropoxy Substitutions and Isopropanolamine Scaffolds

Executive Summary

Ferulic acid (FA), a ubiquitous hydroxycinnamic acid, exhibits potent antioxidant and anti-inflammatory properties but suffers from poor lipophilicity and rapid metabolic conjugation, limiting its clinical bioavailability. This technical guide analyzes a specific class of structural modifications: isopropoxy substitutions and isopropanolamine scaffolds . These modifications introduce steric bulk and hydrophobicity, significantly altering the molecule's interaction with viral helicases and cancer cell membranes. This guide details the synthesis, Structure-Activity Relationship (SAR), and therapeutic mechanisms of these advanced derivatives, with a focus on their emerging role as high-affinity viral helicase inhibitors.

Structural Rationale: The Isopropoxy Advantage

The pharmacological limitations of native ferulic acid (3-methoxy-4-hydroxycinnamic acid) stem from its polarity and the metabolic vulnerability of its phenolic hydroxyl group. Chemical derivatization strategies focus on two distinct "isopropoxy" modifications:

-

Direct Ring Substitution (O-Isopropylation): Replacing the methoxy (

) or hydroxyl ( -

Isopropanolamine Linkers: Introduction of a 2-hydroxy-3-aminopropoxy chain via reaction with epichlorohydrin. This creates a flexible "isopropanolamine" tether that mimics beta-blocker pharmacophores, enhancing hydrogen bonding capacity within enzyme active sites (e.g., TMV Helicase).

Key Physicochemical Shifts

| Property | Native Ferulic Acid | Isopropoxy/Isopropanolamine Derivative | Impact |

| Lipophilicity (LogP) | Low (~1.5) | High (>2.5) | Enhanced membrane permeability and CNS penetration. |

| Metabolic Stability | Low (Rapid sulfation/glucuronidation) | Moderate to High | Steric hindrance protects the phenolic oxygen from rapid conjugation. |

| Receptor Binding | Limited (Planar, rigid) | Flexible (Rotatable bonds) | The isopropanolamine chain allows "induced fit" binding in deep pockets. |

Chemical Synthesis Protocols

Workflow 1: Synthesis of Isopropanolamine Ferulic Acid Derivatives

This protocol describes the creation of derivatives targeting viral helicases (e.g., Compound A19).[1] It utilizes an epichlorohydrin-mediated pathway to install the isopropanolamine scaffold.

Reagents: Ferulic Acid, Methanol,

Step-by-Step Protocol:

-

Esterification: Reflux Ferulic Acid (10 mmol) in dry methanol (30 mL) with catalytic conc.

for 8 hours. Neutralize with -

Epoxide Formation: Dissolve Methyl Ferulate (5 mmol) in acetonitrile. Add anhydrous

(15 mmol) and excess epibromohydrin (20 mmol). Reflux for 10–12 hours.-

Checkpoint: Monitor TLC for the disappearance of the starting phenol. The product is the 2,3-epoxypropoxy intermediate .

-

-

Ring Opening (Aminolysis): Dissolve the epoxide intermediate in ethanol. Add the target amine (e.g., isopropylamine or a substituted aniline) in slight excess (1.2 eq). Reflux for 4–6 hours.

-

Purification: Evaporate solvent. Purify via silica gel column chromatography (Eluent: PE/EtOAc gradient).

Workflow 2: Direct O-Alkylation (Synthesis of Compound MY3)

This method installs an isopropoxy group directly onto the aromatic ring, often used to create neuraminidase inhibitors.

Step-by-Step Protocol:

-

Preparation: Dissolve the phenolic precursor (e.g., ethyl ferulate or a nitrated derivative like MY2) in anhydrous DMF.

-

Alkylation: Add Cesium Carbonate (

) or Potassium Carbonate ( -

Reaction: Stir at Room Temperature (RT) for 6–12 hours.

-

Note: Isopropyl bromide is less reactive than primary halides; TBAI accelerates the reaction via the Finkelstein mechanism (in situ formation of isopropyl iodide).

-

-

Workup: Quench with water, extract with EtOAc, and recrystallize.

Visualization: Synthetic Pathways

Caption: Dual synthetic pathways for generating isopropanolamine scaffolds (top) and direct isopropoxy substitutions (bottom).

Structure-Activity Relationship (SAR)[7]

The "Isopropanolamine" Pharmacophore

Recent studies on Tobacco Mosaic Virus (TMV) helicase inhibitors have elucidated a critical SAR for the isopropanolamine chain:

-

Chirality Matters: The R-enantiomer of the isopropanolamine chain consistently exhibits superior antiviral activity compared to the S-enantiomer. This suggests a stereospecific binding pocket within the viral helicase.

-

Hydrogen Bonding: The secondary hydroxyl group (–OH) on the linker acts as a hydrogen bond donor, crucial for anchoring the molecule to amino acid residues in the ATPase active site.

-

Terminal Amine: Bulky, hydrophobic amines (e.g., substituted anilines) at the terminal position enhance Van der Waals interactions with the hydrophobic cleft of the enzyme.

Direct Isopropoxy Substitution

In the context of antioxidant and anticancer activity:

-

Radical Scavenging: Replacing the methoxy group with an isopropoxy group generally decreases direct radical scavenging activity (DPPH/ABTS) because the bulky isopropyl group disrupts the planarity required for resonance stabilization of the phenoxy radical.

-

Cytotoxicity: However, the same substitution increases cytotoxicity against cancer lines (e.g., HeLa, A549). The enhanced lipophilicity allows the molecule to penetrate the mitochondrial membrane, triggering intrinsic apoptosis pathways more effectively than the parent compound.

Therapeutic Mechanisms & Data[4][5][6][8]

Case Study: Antiviral Activity (TMV Helicase Inhibition)

Ferulic acid derivatives incorporating substituted isopropanolamine moieties (specifically Compound A19 ) have emerged as potent inhibitors of TMV helicase, an enzyme essential for viral replication.[1]

Mechanism of Action:

-

Binding: The derivative binds to the ATP-binding cleft of the TMV helicase.

-

Inhibition: It prevents the hydrolysis of ATP, depriving the helicase of the energy required to unwind viral RNA.

-

Suppression: This leads to a downregulation of helicase gene expression and cessation of viral assembly.

Quantitative Comparison (In Vivo Curative Activity):

| Compound | Structure Type | EC50 (

Visualization: Antiviral Signaling Pathway

Caption: Mechanism of action for FA-isopropanolamine derivatives inhibiting viral replication via Helicase blockade.

Case Study: Anticancer Potential (Compound MY3)

Compound MY3 ((E)-ethyl 3-(4-isopropoxy-3-methoxy-5-nitrophenyl)acrylate) represents a class where isopropoxy substitution is combined with nitration.[7]

-

Target: Neuraminidase (H1N1) and potentially tumor-associated surface proteins.

-

Bioactivity: The presence of the 4-isopropoxy group, combined with the electron-withdrawing nitro group, creates a "push-pull" electronic system that enhances binding affinity to nucleophilic residues in the target protein active site.

References

-

The Discovery of Novel Ferulic Acid Derivatives Incorporating Substituted Isopropanolamine Moieties as Potential Tobacco Mosaic Virus Helicase Inhibitors. Journal of Agricultural and Food Chemistry.

-

Potential New H1N1 Neuraminidase Inhibitors from Ferulic Acid and Vanillin: Molecular Modelling, Synthesis and in Vitro Assay. ResearchGate.

-

Structure-Antioxidant Activity Relationship of Ferulic Acid Derivatives: Effect of Ester Groups. LWT - Food Science and Technology.

-

Design, Synthesis, and Bioactivity of Ferulic Acid Derivatives Containing an β-Amino Alcohol. Chemical Biology & Drug Design.

-

Synthesis and Biological Activities of Ferulic Acid Derivatives. Anticancer Research.

Sources

- 1. The Discovery of Novel Ferulic Acid Derivatives Incorporating Substituted Isopropanolamine Moieties as Potential Tobacco Mosaic Virus Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 3. Synthesis and biological activities of ferulic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potential Therapeutic Efficacy of Ferulic Acid and Its Derivatives in the Management of Cancers: A Comprehensive Analysis With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

CAS registry number and synonyms for (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid

The following technical guide details the chemical identity, synthesis, and application profile of (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid , a specialized intermediate in medicinal chemistry.

Compound Class: Phenylpropanoid / Cinnamic Acid Derivative Primary Application: Medicinal Chemistry Intermediate (Metabolic & Anti-inflammatory Scaffolds)

Chemical Identity & Nomenclature

This compound is a structural analog of Ferulic Acid where the phenolic hydroxyl group at the 4-position has been alkylated with an isopropyl group. It serves as a lipophilic building block for designing AMPK activators and lipid-regulating agents.

| Parameter | Technical Detail |

| CAS Registry Number | 32022-22-3 |

| IUPAC Name | (2E)-3-(4-propan-2-yloxy-3-methoxyphenyl)prop-2-enoic acid |

| Common Synonyms | 4-Isopropoxy-3-methoxycinnamic acid; 4-O-Isopropylferulic acid; (E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid |

| Molecular Formula | C₁₃H₁₆O₄ |

| Molecular Weight | 236.26 g/mol |

| SMILES | CC(C)Oc1ccc(cc1OC)\C=C\C(=O)O |

| InChI Key | InChI=1S/C13H16O4/c1-9(2)17-12-6-5-10(8-11(12)16-3)4-7-13(14)15/h4-9H,1-3H3,(H,14,15)/b7-4+ |

Physicochemical Properties

The introduction of the isopropyl group significantly alters the solubility profile compared to the parent ferulic acid, increasing lipophilicity and membrane permeability potential.

| Property | Value / Observation | Condition |

| Appearance | White to off-white crystalline solid | Standard Temperature & Pressure |

| Melting Point | 152 – 155 °C | Recrystallized from Acetone/Ethanol |

| Solubility | Soluble in DMSO, DMF, Methanol, Acetone | Insoluble in Water |

| pKa (Predicted) | ~4.5 (Carboxylic acid) | 25°C |

| LogP (Predicted) | ~2.6 – 2.9 | Octanol/Water partition |

Synthesis & Manufacturing Protocols

To ensure high purity and yield, the Knoevenagel Condensation route is preferred over direct alkylation of ferulic acid, as it avoids the formation of ester byproducts that require subsequent hydrolysis.

Method A: The Vanillin Route (Preferred)

This two-step protocol ensures regioselective protection of the phenolic oxygen before constructing the acrylic acid tail.

Step 1: Etherification of Vanillin

-

Reagents: Vanillin (1.0 eq), Isopropyl Bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: DMF (Dimethylformamide) or Acetonitrile.

-

Protocol: Dissolve vanillin in DMF. Add K₂CO₃ and stir for 30 min. Add Isopropyl Bromide dropwise. Heat to 80°C for 4-6 hours.

-

Workup: Pour into ice water. The intermediate 4-isopropoxy-3-methoxybenzaldehyde precipitates. Filter and dry.

Step 2: Knoevenagel Condensation

-

Reagents: 4-Isopropoxy-3-methoxybenzaldehyde (from Step 1), Malonic Acid (1.5 eq).

-

Catalyst: Pyridine (solvent/base) + Piperidine (trace) or Aniline (trace).

-

Protocol: Dissolve aldehyde and malonic acid in pyridine. Add catalytic piperidine. Heat to reflux (100-110°C) for 3-5 hours until CO₂ evolution ceases.

-

Workup: Cool the mixture and pour into excess cold dilute HCl (1M). The target acid precipitates as a white solid.

-

Purification: Recrystallize from Ethanol/Water (1:1) or Acetone.

Synthesis Workflow Diagram

Figure 1: Two-step synthesis via Knoevenagel condensation, avoiding ester byproducts.

Applications in Drug Development

This compound is not merely a passive intermediate; it is a bioactive scaffold used in the development of metabolic and anti-inflammatory therapeutics.

AMPK Activation & Lipid Metabolism

Research into metabolic syndrome has utilized alkoxycinnamic acid derivatives as potent activators of AMP-activated protein kinase (AMPK) . The 4-isopropoxy group provides necessary lipophilicity to dock into the hydrophobic pockets of metabolic enzymes, enhancing bioavailability compared to the more polar ferulic acid.

-

Mechanism: The acrylic acid moiety mimics fatty acid substrates, while the substituted phenyl ring interacts with allosteric sites on AMPK, promoting lipid oxidation and reducing lipid accumulation in hepatocytes (e.g., HepG2 models).

Anti-inflammatory Pharmacophores

The 3-methoxy-4-alkoxycinnamic acid motif is a validated pharmacophore for inhibiting pro-inflammatory cytokines.

-

Structure-Activity Relationship (SAR): The trans (E) geometry of the double bond is critical for binding affinity. The 4-isopropoxy group prevents rapid glucuronidation (metabolic clearance) at the 4-position, extending the compound's half-life relative to ferulic acid.

Polymer & Material Science

In material science, this compound serves as a monomer for synthesizing biorenewable liquid crystal polymers . The rigid cinnamoyl core confers thermal stability, while the isopropyl tail disrupts crystallinity just enough to allow for processability.

Analytical Characterization Standards

To validate the identity of the synthesized material, the following spectral peaks must be observed.

| Method | Key Diagnostic Signals |

| ¹H NMR (DMSO-d₆) | δ 12.2 (s, 1H, -COOH)δ 7.55 (d, J=16.0 Hz, 1H, =CH-Ar, trans)δ 6.45 (d, J=16.0 Hz, 1H, =CH-COOH, trans)δ 4.60 (sept, 1H, -CH(CH₃)₂)δ 3.82 (s, 3H, -OCH₃)δ 1.28 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR | Carbonyl (168 ppm), Vinyl carbons (144, 116 ppm), Aromatic carbons (~150, 147, 127 ppm), Isopropyl methine (70 ppm), Methoxy (56 ppm). |

| Mass Spectrometry | [M-H]⁻ = 235.2 (Negative Mode ESI) |

Safety & Handling (SDS Summary)

While generally considered low-toxicity (similar to ferulic acid), standard laboratory safety protocols apply.

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation, H335)

-

-

Handling: Use local exhaust ventilation. Avoid dust formation.

-

Storage: Store in a cool, dry place. Light sensitive (cis/trans isomerization can occur upon prolonged UV exposure).

References

-

ChemicalBook. (2024). This compound Properties and CAS 32022-22-3.[1]

-

Arabian Journal of Chemistry. (2023). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation.

-

BLD Pharm. (2024). Product Analysis: (E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid.

-

PubChem. (2024). Compound Summary: Cinnamic acid derivatives and their biological activities.

Sources

Methodological & Application

Optimizing reaction conditions for the preparation of (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid

Application Notes & Protocols

Topic: Optimizing Reaction Conditions for the Preparation of (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid

Abstract

This compound, a derivative of the naturally occurring ferulic acid, is a valuable building block in the synthesis of pharmaceuticals and other high-value chemical entities. Its preparation is most effectively achieved via the Knoevenagel-Doebner condensation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of this synthesis. We will explore the underlying reaction mechanism, detail the synthesis of the key precursor 4-isopropoxy-3-methoxybenzaldehyde, and present a systematic approach to optimizing reaction parameters—including catalyst selection, solvent systems, and temperature control—to maximize yield and purity. This guide consolidates field-proven insights with established chemical principles to provide robust, reproducible protocols.

Introduction and Synthetic Strategy

The target molecule, this compound, shares a structural scaffold with ferulic acid, a compound known for its potent antioxidant and anti-inflammatory properties.[1] The introduction of an isopropoxy group in place of the hydroxyl group modifies the molecule's lipophilicity and metabolic stability, making it an attractive intermediate for drug discovery programs.

The most direct and widely adopted synthetic route is the Knoevenagel-Doebner condensation.[2][3] This reaction involves the condensation of an aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst. The reaction is typically followed by a decarboxylation step to yield the desired α,β-unsaturated carboxylic acid.[2][4]

Our overall synthetic workflow is a two-stage process, beginning with the preparation of the aldehyde precursor followed by the core condensation reaction.

Figure 1: Two-stage synthetic workflow for the target molecule.

Mechanistic Insights: The Knoevenagel-Doebner Condensation

A thorough understanding of the reaction mechanism is paramount for effective optimization. The Knoevenagel-Doebner reaction proceeds through several key steps, catalyzed by a weak base system like piperidine and pyridine.[4][5]

-

Enolate Formation: The weak base (piperidine) deprotonates malonic acid to form a reactive enolate nucleophile.

-

Iminium Ion Formation (Alternative Pathway): Concurrently, piperidine can react with the aldehyde to form an iminium ion. This intermediate is significantly more electrophilic than the original aldehyde, accelerating the subsequent nucleophilic attack.[4]

-

C-C Bond Formation: The malonic acid enolate attacks the carbonyl carbon of the aldehyde (or the iminium ion), forming a new carbon-carbon bond and yielding an aldol-type addition product.

-

Dehydration: The intermediate alcohol is eliminated as a molecule of water to form an α,β-unsaturated dicarboxylic acid.

-

Decarboxylation: Gentle heating in the presence of pyridine promotes the decarboxylation of the dicarboxylic acid intermediate, yielding the final product and carbon dioxide.[2][5]

Figure 2: Simplified mechanism of the Knoevenagel-Doebner reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of Precursor 4-Isopropoxy-3-methoxybenzaldehyde

This procedure utilizes a standard Williamson ether synthesis to convert commercially available vanillin into the required aldehyde precursor.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

2-Iodopropane or 2-Bromopropane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Potassium Iodide (KI, catalytic amount if using 2-bromopropane)

-

2-Butanone (MEK) or Acetone

-

Diethyl ether

-

Aqueous Sodium Hydroxide (1M)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add vanillin (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a catalytic amount of potassium iodide (0.05 eq).

-

Add 2-butanone as the solvent (approx. 15 mL per gram of vanillin).

-

Begin stirring and add 2-iodopropane (1.2 eq).

-

Heat the mixture to reflux (approx. 80°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the vanillin spot has disappeared.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of the solvent.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting residue in diethyl ether. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted vanillin), water, and brine.[6]

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product, which can be purified by vacuum distillation to give 4-isopropoxy-3-methoxybenzaldehyde as an oil.[6]

Protocol 2: Optimized Synthesis of this compound

This protocol incorporates optimized conditions for the Knoevenagel-Doebner condensation to maximize yield and minimize side-product formation.

Materials:

-

4-Isopropoxy-3-methoxybenzaldehyde (from Protocol 1)

-

Malonic Acid

-

Pyridine (solvent and co-catalyst)

-

Piperidine (catalyst)

-

Hydrochloric Acid (concentrated or 6M)

-

Ethyl Acetate

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-isopropoxy-3-methoxybenzaldehyde (1.0 eq) and malonic acid (1.5-2.0 eq) in pyridine (3-4 mL per gram of aldehyde).

-

Add piperidine (0.1-0.2 eq) to the solution with stirring.[7]

-

Equip the flask with a reflux condenser and heat the mixture in an oil bath to 80-90°C. Gentle heating increases the reaction rate without promoting significant side reactions.[8]

-

Maintain the temperature and stir for 3-5 hours. Monitor the reaction by TLC (a typical eluent is 30-50% ethyl acetate in hexanes with 1% acetic acid) until the aldehyde is consumed.

-

Once complete, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly and carefully acidify the mixture by adding concentrated HCl or 6M HCl with stirring until the pH is ~1-2. The product will precipitate as a solid.

-

Filter the solid product using a Büchner funnel and wash thoroughly with cold deionized water to remove pyridine hydrochloride.

-

For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes.

-

Dry the purified product under vacuum to yield this compound as a crystalline solid.

Guide to Reaction Optimization

Achieving high yield and purity requires careful control over several experimental variables. The following table summarizes key parameters and provides rationale-based recommendations.

| Parameter | Recommended Condition | Rationale & Scientific Justification |

| Reactant Ratio | 1.5 - 3.0 eq. of Malonic Acid | Using an excess of malonic acid can help drive the reaction equilibrium towards the product, ensuring complete consumption of the more valuable aldehyde precursor.[9] |

| Catalyst System | Pyridine (Solvent) & Piperidine (0.1-0.2 eq. Catalyst) | Pyridine serves as both a solvent and a base that promotes the final decarboxylation step.[2][5] Piperidine is a sufficiently weak base to catalyze the reaction without causing self-condensation of the aldehyde, a common side reaction with stronger bases.[2][8] |

| Temperature | 80 - 90°C | This temperature range provides a balance between a practical reaction rate and minimizing side reactions. Temperatures above 120°C can lead to the unwanted decarboxylation of the final acrylic acid product into a vinyl-phenol derivative.[7] |

| Solvent Choice | Pyridine (Traditional), Toluene/Triethylamine or Ethanol/L-Proline (Greener Alternatives) | While effective, pyridine is toxic. For more sustainable processes, replacing pyridine with a less hazardous solvent like toluene in combination with a base like triethylamine is a viable option.[3] Alternatively, using a green solvent like ethanol with an organocatalyst such as L-proline has also proven effective.[9] |

| Reaction Time | 3 - 6 hours (TLC Monitored) | Reaction time should be determined by monitoring the consumption of the limiting reagent (aldehyde) via TLC. Over-extending the reaction time, especially at higher temperatures, can increase the formation of impurities.[8] |

| Water Removal | Optional (Molecular Sieves or Dean-Stark) | The condensation reaction produces water as a byproduct. Removing it via a Dean-Stark trap or molecular sieves can shift the equilibrium to favor product formation, potentially improving yields.[8] |

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low or No Conversion | - Inactive catalyst (old piperidine).- Impure reagents (wet solvent or aldehyde).- Insufficient temperature. | - Use freshly distilled piperidine.- Ensure all reagents and solvents are dry.- Verify the reaction temperature is within the optimal 80-90°C range. |

| Formation of Side Products | - Temperature is too high.- Reaction time is too long.- Base is too strong or concentration is too high. | - Lower the reaction temperature to < 90°C.[7]- Monitor the reaction by TLC and quench it as soon as the aldehyde is consumed.[8]- Reduce the amount of piperidine or ensure a weak base is used. |

| Product Fails to Precipitate | - Insufficient acidification.- Product is too soluble in the acidic aqueous mixture. | - Check the pH to ensure it is 1-2.- If precipitation is weak, extract the product with an organic solvent like ethyl acetate, then wash, dry, and evaporate to isolate. |

| Difficult Purification | - Presence of starting aldehyde.- Presence of colored impurities from pyridine. | - Ensure the reaction goes to completion.- During work-up, wash the crude product thoroughly with cold water to remove pyridine salts. Consider a charcoal treatment during recrystallization if necessary. |

References

- Benchchem. (n.d.). Optimizing reaction conditions for Knoevenagel condensation.

- Benchchem. (n.d.). Optimizing reaction conditions for Knoevenagel condensation with ammonium malonate.

- Taylor & Francis Online. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.

- Rioux, V., et al. (2021). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. PMC.

- ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction.

- ResearchGate. (n.d.). Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile.

- ResearchGate. (n.d.). Optimization conditions of Knoevenagel condensation reactions.

- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.

- Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation.

- Wikipedia. (n.d.). Knoevenagel condensation.

- ResearchGate. (n.d.). Optimization of the proline-catalyzed Knoevenagel condensation of vanillin and malonic acid in ethanol (0.5 M).

- Knowde. (n.d.). Ferulic Acid synthetic.

- ResearchGate. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation.

- Delavault, A., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. PMC - PubMed Central.

- PrepChem.com. (n.d.). Synthesis of 4-Isopropoxybenzaldehyde.

- ResearchGate. (2025). Necessary reporting of reaction yield for method evaluation: Considering Knoevenagel synthesis of ferulic acid.

- Royal Society of Chemistry. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid.

Sources

- 1. media.knowde.com [media.knowde.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Knoevenagel Condensation [organic-chemistry.org]

- 5. tandfonline.com [tandfonline.com]

- 6. prepchem.com [prepchem.com]

- 7. Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Green Synthetic Pathways for Isopropoxy Ferulic Acid Analogs

Biocatalytic and Microwave-Assisted Protocols for High-Value Phenolic Derivatives

Executive Summary & Strategic Rationale

Ferulic acid (FA) derivatives are pivotal in drug development due to their potent antioxidant, anti-inflammatory, and neuroprotective properties. However, native ferulic acid suffers from poor lipid solubility, limiting its cellular permeability and bioavailability. Introducing an isopropoxy moiety—either via esterification (Isopropyl Ferulate) or etherification (4-O-Isopropyl Ferulic Acid)—significantly enhances lipophilicity (LogP) and metabolic stability.

Traditional synthesis relies on acyl chlorides, toxic alkylating agents (isopropyl halides in DMF), and energy-intensive refluxes. This guide presents three validated green chemistry protocols that eliminate these liabilities, focusing on Biocatalysis and Microwave-Assisted Organic Synthesis (MAOS) .

Target Analogs

-

Isopropyl Ferulate (Ester): Enhanced skin permeability; used in dermo-cosmetics and UV protection.

-

4-O-Isopropyl Ferulic Acid (Ether): Increased metabolic stability against glucuronidation; potential neuroprotective agent.

Protocol A: Biocatalytic Synthesis of Isopropyl Ferulate

Methodology: Lipase-Mediated Transesterification in Green Solvents.

Mechanistic Insight

This protocol utilizes Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (e.g., Novozym 435). Unlike chemical esterification, which requires strong acids that can degrade the phenolic moiety, CAL-B operates under mild conditions. The reaction follows a Ping-Pong Bi-Bi mechanism :

-

The serine residue in the catalytic triad attacks the acyl donor (Ferulic Acid or Ethyl Ferulate), forming an acyl-enzyme intermediate.

-

Isopropanol (nucleophile) attacks the intermediate, releasing the product and regenerating the enzyme.

Reagents & Equipment[1]

-

Substrate: Ferulic Acid (99% purity) or Ethyl Ferulate (as acyl donor).

-

Nucleophile: Isopropanol (anhydrous).

-

Catalyst: Immobilized CAL-B (Novozym 435 or equivalent).

-

Solvent: 2-Methyltetrahydrofuran (2-MeTHF) – A bio-derived alternative to DCM/THF.

-

Drying Agent: Molecular Sieves (4Å) – Critical to shift equilibrium toward ester synthesis by scavenging water.

Step-by-Step Protocol

-

Preparation: In a 20 mL screw-cap vial, dissolve Ferulic Acid (10 mmol) in 2-MeTHF (10 mL).

-

Addition: Add Isopropanol (30 mmol, 3 eq) to drive equilibrium.

-

Water Control: Add activated 4Å Molecular Sieves (10% w/v) to the mixture.

-

Catalysis: Add immobilized CAL-B (10% w/w relative to substrate).

-

Incubation: Place in an orbital shaker at 55°C and 200 rpm for 24–48 hours.

-

Note: Do not exceed 60°C to prevent enzyme denaturation.

-

-

Workup: Filter the mixture to remove the enzyme and sieves. The enzyme can be washed with acetone and reused (up to 5 cycles).

-

Purification: Evaporate solvent under reduced pressure. Recrystallize from Ethanol/Water (80:20).

Pathway Visualization

Figure 1: Ping-Pong Bi-Bi mechanism for the lipase-catalyzed esterification of ferulic acid.

Protocol B: Microwave-Assisted Solid Acid Catalysis

Methodology: Solvent-Free Esterification using Sulfated Zirconia.

Mechanistic Insight

Microwave irradiation provides rapid volumetric heating, overcoming the heat-transfer limitations of conventional reflux. Using a solid superacid catalyst (Sulfated Zirconia, SO4/ZrO2) replaces corrosive H2SO4. The catalyst creates surface protons that activate the carbonyl carbon of ferulic acid, facilitating nucleophilic attack by isopropanol.

Reagents & Equipment

-

Catalyst: Sulfated Zirconia (calcined at 600°C).

-

Reactor: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar).

-

Conditions: Solvent-free (Isopropanol acts as both reactant and solvent).

Step-by-Step Protocol

-

Activation: Activate the Sulfated Zirconia catalyst at 120°C for 1 hour prior to use.

-

Loading: In a 10 mL microwave pressure vial, mix Ferulic Acid (2 mmol) and Isopropanol (4 mL).

-

Catalyst Addition: Add Sulfated Zirconia (50 mg).

-

Irradiation: Seal the vial. Program the microwave:

-

Temp: 110°C

-

Power: Dynamic (max 150W)

-

Time: 15 minutes

-

Stirring: High

-

-

Workup: Centrifuge the reaction mixture to pellet the solid catalyst (recoverable).

-

Isolation: Pour supernatant into ice water. The hydrophobic ester will precipitate. Filter and dry.

Protocol C: De Novo Synthesis of 4-O-Isopropyl Ferulic Acid

Methodology: L-Proline Catalyzed Knoevenagel Condensation.

Context: Direct alkylation of the phenolic hydroxyl of ferulic acid is difficult due to competing esterification. A "greener" route is to build the molecule from the aldehyde precursor.

Mechanistic Insight

This protocol uses L-Proline as an organocatalyst. It forms an iminium ion intermediate with the aldehyde, lowering the LUMO energy and facilitating the attack by the enol of malonic acid. This is followed by decarboxylation to yield the

Reagents

-

Precursor: 4-Isopropoxy-3-methoxybenzaldehyde (Synthesized via Williamson ether synthesis of Vanillin + 2-bromopropane + K2CO3 in Ethanol).

-

Catalyst: L-Proline (10 mol%).

-

Solvent: Ethanol (Green solvent).

Step-by-Step Protocol

-

Reaction Mix: In a round-bottom flask, combine 4-Isopropoxy-3-methoxybenzaldehyde (5 mmol) and Malonic Acid (6 mmol).

-

Catalyst: Add L-Proline (0.5 mmol).

-

Solvent: Add Ethanol (5 mL). Note: Can also be performed solvent-free by grinding in a mortar.

-

Reflux/MW: Reflux at 78°C for 4 hours OR Microwave at 100°C for 10 minutes.

-

Decarboxylation: The reaction naturally decarboxylates under these conditions to form the cinnamic acid structure.

-

Workup: Cool to room temperature. Acidify slightly with 1M HCl to precipitate the product.

-

Purification: Recrystallize from aqueous ethanol.

Workflow Visualization

Figure 2: Organocatalytic assembly of the ether derivative via Knoevenagel condensation.[3]

Comparative Performance Data

| Metric | Protocol A (Biocatalysis) | Protocol B (MW-Solid Acid) | Protocol C (Knoevenagel) |

| Target Product | Isopropyl Ferulate (Ester) | Isopropyl Ferulate (Ester) | 4-O-Isopropyl FA (Ether) |

| Yield | 85 - 92% | 90 - 95% | 80 - 88% |

| Reaction Time | 24 - 48 Hours | 15 Minutes | 10 Min (MW) / 4 Hr (Reflux) |

| Green Solvent | 2-MeTHF / Solvent-Free | Solvent-Free | Ethanol |

| Catalyst Reuse | Yes (5-10 cycles) | Yes (Calcination required) | No (Biodegradable) |

| E-Factor | Low (< 5) | Very Low (< 2) | Low (< 5) |

References

-

Syntheses of Ferulic Acid Derivatives (General Green Methods)

-

Biocatalytic Esterification

- Source: Synthesis of Isopropyl Ferulate Using Silica-Immobilized Lipase in an Organic Medium.

-

URL:[Link]

-

Microwave-Assisted Synthesis

-

Green Knoevenagel Condensation

- Source: Microwave-Assisted and Efficient Solvent-free Knoevenagel Condens

-

URL:[Link]

-

Pharmacology of Ferulic Acid Derivatives

Sources

- 1. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.tue.nl [pure.tue.nl]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological activities of ferulic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vitro Characterization of (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid

Introduction: Unveiling the Bioactive Potential of a Novel Ferulic Acid Derivative

(2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid is a synthetic derivative of ferulic acid, a naturally occurring phenolic compound renowned for its potent antioxidant and anti-inflammatory properties.[1][2][3] The structural modification, specifically the isopropoxy group at the 4-position of the phenyl ring, presents an intriguing opportunity to explore novel or enhanced biological activities. This document provides a comprehensive suite of detailed in vitro assay protocols designed to elucidate the antioxidant, anti-inflammatory, and potential tissue-remodeling effects of this compound. These protocols are intended for researchers, scientists, and drug development professionals seeking to characterize the therapeutic potential of this compound and similar novel chemical entities. The methodologies outlined herein are robust, validated, and designed to provide a foundational understanding of the compound's mechanism of action at the cellular and molecular level.

Section 1: Assessment of Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions.[4][5] Antioxidants mitigate this damage by scavenging free radicals.[4][5] The following protocols are designed to quantify the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be quantified spectrophotometrically.[5]

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.

-

Prepare serial dilutions of the test compound in methanol to achieve final concentrations ranging from 1 µM to 1 mM.

-

Ascorbic acid or Trolox should be used as a positive control and prepared in the same manner.[4]

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or control.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: The ABTS assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[6]

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of the test compound and a positive control (Trolox) as described for the DPPH assay.

-

-

Assay Procedure:

-

In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each concentration of the test compound or control.

-

Incubate at room temperature for 7 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay.

-

| Assay | Principle | Wavelength | Positive Control |

| DPPH | Radical Scavenging | 517 nm | Ascorbic Acid/Trolox |

| ABTS | Radical Scavenging | 734 nm | Trolox |

Section 2: Evaluation of Anti-Inflammatory Activity

Inflammation is a complex biological response to harmful stimuli and is a key factor in many chronic diseases.[7] Key inflammatory pathways, such as the NF-κB signaling cascade, and the production of pro-inflammatory mediators are common targets for anti-inflammatory drug discovery.[8][9]

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), a pro-inflammatory mediator. The inhibitory effect of a compound on NO production can be quantified by measuring the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.[8]

Protocol:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[8]

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.[8] An unstimulated control group should also be included.

-

-

Nitrite Quantification (Griess Assay):

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

In a new 96-well plate, add 100 µL of the collected supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

A standard curve of sodium nitrite (0-100 µM) should be prepared to determine the nitrite concentration in the samples.[8]

-

NF-κB (p65) Nuclear Translocation Assay

Principle: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation (e.g., with TNF-α or LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[10][11][12] This assay uses immunofluorescence microscopy to visualize and quantify the nuclear translocation of the p65 subunit of NF-κB.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa or A549) on glass coverslips in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with the test compound for 1 hour.

-

Stimulate the cells with an appropriate agonist (e.g., 20 ng/mL TNF-α) for 30 minutes.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% bovine serum albumin (BSA) in PBST (PBS with 0.1% Tween 20) for 1 hour.

-

Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

-

Wash with PBST and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

-

Image Acquisition and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images and quantify the nuclear to cytoplasmic fluorescence intensity ratio of the p65 signal. A decrease in this ratio in compound-treated cells compared to stimulated controls indicates inhibition of NF-κB translocation.

-

Caption: Experimental workflow for the MMP inhibition assay.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its antioxidant, anti-inflammatory, and MMP inhibitory activities, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The data generated from these assays will be crucial for guiding further preclinical development and establishing a comprehensive biological profile for this novel compound.

References

-

Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. (n.d.). Taylor & Francis. [Link]

-

Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes. (n.d.). National Center for Biotechnology Information. [Link]

-

Genome-Wide High Throughput Cell-Based Assay for Activators of NFkB. (n.d.). Scribd. [Link]

-

Generation of Matrix Degradation Products Using an In Vitro MMP Cleavage Assay. (n.d.). National Center for Biotechnology Information. [Link]

-

Kenny, O., Brunton, N. P., & Smyth, T. J. (2015). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. In Natural Products from Marine Algae (pp. 265-276). Humana Press. [Link]

-

Ácsová, A., Martiniaková, S., & Hojerová, J. (2019). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Acta Chimica Slovaca, 12(2), 200-211. [Link]

-

BMR MMP2/MMP9 Assay Kit. (n.d.). Biomedical Research Service. [Link]

-

Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012, October 1). National Center for Biotechnology Information. [Link]

-

Methodology for In-Vitro Evaluation of Antioxidant Properties. (2022, April 10). International Journal of Pharmaceutical Research and Applications. [Link]

-

NF-KAPPA B ACTIVATION ASSAY KIT. (n.d.). Fivephoton Biochemicals. [Link]

-

Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. (2023). ResearchGate. [Link]

-

Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol. (n.d.). Springer. [Link]

-

NF-κB Reporter Cellular Assay Pack (HEK293) (Discontinued). (n.d.). BPS Bioscience. [Link]

-

Monitoring the Levels of Cellular NF-κB Activation States. (n.d.). MDPI. [Link]

-

How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of New L-Ascorbic Ferulic Acid Hybrids. (n.d.). MDPI. [Link]

-

Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. (n.d.). Arabian Journal of Chemistry. [Link]

-

Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives. (2025, August 6). ResearchGate. [Link]

-

In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021, August 12). National Center for Biotechnology Information. [Link]

-

Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent. (n.d.). MDPI. [Link]

-

In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (n.d.). National Center for Biotechnology Information. [Link]

-

In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. (2023, November 30). MDPI. [Link]

-

In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024, January 30). BioResources. [Link]

-

(2E)-3-[4-({2-O-[(2S,3R,4R)-3,4-Dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl]-beta-D-glucopyranosyl}oxy)-3-methoxyphenyl]acrylic acid. (n.d.). PubChem. [Link]

-

Derivatives of Ferulic Acid: Structure, Preparation and Biological Activities. (2025, August 10). ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases. (n.d.). PubMed. [Link]

-

3-(4-Hydroxy-2-methoxyphenyl)acrylic acid. (n.d.). PubChem. [Link]

-

(E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. (n.d.). MDPI. [Link]

-

3-(4-methoxyphenyl) acrylic acid halts redox imbalance and modulate purinergic enzyme activity in iron-induced testicular injury. (2024, March 28). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 5. researchgate.net [researchgate.net]

- 6. ijprajournal.com [ijprajournal.com]

- 7. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

- 12. mdpi.com [mdpi.com]

Scale-up synthesis of (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid for industrial application

An Application Note for the Scale-Up Synthesis of (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid

Abstract

This application note provides a comprehensive, technically-grounded guide for the scale-up synthesis of this compound, a key intermediate in pharmaceutical development. Moving from a laboratory-scale reaction to a robust industrial process presents significant challenges in heat transfer, mass transfer, impurity control, and safety.[1][2][3] This document outlines a validated two-step synthetic route, starting from the readily available raw material vanillin. We detail a pyridine-free Knoevenagel condensation protocol, addressing the practical and regulatory considerations essential for producing multi-kilogram batches. The protocols herein are designed to be self-validating, with an emphasis on identifying and controlling Critical Process Parameters (CPPs) to ensure batch-to-batch consistency, high yield, and purity.

Introduction and Strategic Rationale

This compound is a substituted cinnamic acid derivative. Cinnamic acids and their analogues are pivotal structural motifs in a wide array of biologically active compounds and are used extensively as intermediates in the pharmaceutical, cosmetic, and flavor industries.[4][5] Specifically, this molecule is a derivative of ferulic acid, a compound known for its potent antioxidant and anti-inflammatory properties.[6][7] The isopropoxy group can enhance lipophilicity, potentially improving the pharmacokinetic profile of active pharmaceutical ingredients (APIs) derived from it.

The successful transition from bench-scale synthesis to commercial production is a critical, non-linear phase in drug development.[3][8] Laboratory methods, often optimized for convenience and speed, frequently fail when implemented in large-scale reactors due to fundamental changes in the physical environment.[9] Issues such as reduced surface-area-to-volume ratios impacting heat transfer, inefficient mixing leading to non-uniform reaction conditions, and the amplification of previously insignificant impurities can jeopardize the entire process.[1][9]

This guide addresses these challenges by presenting a scalable and robust synthetic strategy, focusing on process safety, economic viability, and regulatory compliance.

Recommended Synthetic Pathway

The selected two-step pathway is optimized for industrial application, utilizing cost-effective starting materials and avoiding hazardous reagents commonly used in lab-scale syntheses.

-

Step 1: Williamson Ether Synthesis. Production of the key aldehyde intermediate, 4-isopropoxy-3-methoxybenzaldehyde, via the etherification of vanillin with 2-bromopropane.

-

Step 2: Pyridine-Free Knoevenagel Condensation. Condensation of the synthesized aldehyde with malonic acid to yield the final product. This route is a modification of the classic Doebner reaction, replacing the carcinogenic solvent and base pyridine with a safer, more environmentally benign alternative.[4][10]

Sources

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. apicule.com [apicule.com]

- 3. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scirp.org [scirp.org]

- 7. scielo.br [scielo.br]

- 8. recipharm.com [recipharm.com]

- 9. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Improving low yields in the synthesis of (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid

Technical Support Center: Synthesis of (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. This guide provides in-depth, field-proven insights structured in a practical question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis.

Q1: What is the primary synthetic route for this compound, and what is the core mechanism?

The most common and established method for synthesizing this compound is the Knoevenagel-Doebner condensation .[1][2] This reaction involves the condensation of an aldehyde (4-Isopropoxy-3-methoxybenzaldehyde) with a compound containing an active methylene group (malonic acid). The reaction is typically catalyzed by a weak amine base, such as piperidine, in a solvent like pyridine, which also acts as a co-catalyst.[1][3]

The mechanism proceeds in several stages:

-

Enolate Formation : The base deprotonates the active methylene group of malonic acid to form a nucleophilic enolate.

-

Nucleophilic Addition : The enolate attacks the carbonyl carbon of the aldehyde.

-

Dehydration : The resulting aldol-type intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid.

-

Decarboxylation : Under the reaction conditions (particularly with heat and pyridine), one of the carboxylic acid groups is eliminated as carbon dioxide, yielding the final acrylic acid product.[3][4]

Q2: My overall yield is consistently below 50%. What are the most likely causes?

Low yields in this synthesis can typically be attributed to one or more of the following factors:

-

Impure Starting Materials : The purity of the starting aldehyde, 4-Isopropoxy-3-methoxybenzaldehyde, is critical. Aldehydes are prone to oxidation to carboxylic acids over time.

-

Suboptimal Reaction Conditions : Incorrect temperature, reaction time, or an inappropriate ratio of reactants and catalyst can significantly impact the yield.

-

Formation of Side Products : The most common side reaction is the premature decarboxylation of the product into an unwanted styrene derivative.[5]

-

Inefficient Work-up and Purification : Product loss during extraction, precipitation, or recrystallization is a frequent issue.

Q3: How can I quickly assess the progress and purity of my reaction?

Thin-Layer Chromatography (TLC) is an indispensable tool. A suitable mobile phase would be a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate, with a small amount of acetic or formic acid to ensure the carboxylic acid product remains protonated and spots cleanly. By spotting the starting aldehyde, malonic acid, and the reaction mixture on the same plate, you can monitor the consumption of the aldehyde and the formation of the product. The product, being more polar than the aldehyde but less polar than malonic acid, should have a distinct Rf value.

Section 2: Troubleshooting Guide - A Deeper Dive

This section provides detailed solutions to specific problems you may encounter.

Problem Area 1: Starting Material Integrity

Q: My 4-Isopropoxy-3-methoxybenzaldehyde starting material is old or appears discolored. Could this be the problem?

A: Absolutely. Aldehydes, especially aromatic ones with electron-donating groups, are susceptible to air oxidation, converting them into the corresponding benzoic acid. This impurity will not participate in the Knoevenagel condensation and will complicate purification.

Solution: Purity Verification and Purification

-

Verify Purity : Check the purity of your aldehyde via ¹H NMR. The aldehyde proton should appear as a sharp singlet around 9.8 ppm. The presence of a broad singlet around 12-13 ppm could indicate carboxylic acid contamination.

-

Purification Protocol : If impure, purify the aldehyde by recrystallization from a suitable solvent system like isopropanol/water or by column chromatography on silica gel.

Problem Area 2: Reaction Conditions and Side Products

Q: I notice a significant amount of a non-polar byproduct in my crude NMR. What could it be?

A: This is likely 2-isopropoxy-1-methoxy-4-vinylbenzene, the result of a second decarboxylation event where the acrylic acid product loses CO₂. This side reaction is particularly favored by excessive heat or prolonged reaction times.[5]

Troubleshooting Workflow for Side Product Formation

Caption: Troubleshooting logic for minimizing side product formation.

Q: My reaction seems to stall and never reaches completion. What adjustments should I make?

A: Stalled reactions often point to issues with the catalyst system or insufficient thermal energy.

Solutions to Drive the Reaction to Completion:

-

Catalyst Choice : While piperidine is common, its effectiveness can vary. Consider using a combination of piperidine (0.25 eq) and pyridine as the solvent.[5] Alternatively, L-proline (0.1 eq) in ethanol has been shown to be a highly effective and greener catalyst system.[6]

-

Temperature Control : While excessive heat is detrimental, the reaction does require sufficient temperature for the final decarboxylation step. A temperature range of 60-90°C is generally optimal.[5][6]

-

Water Removal : The condensation step produces water, which can be inhibitory. If running in a solvent like toluene, using a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards the product.

Comparative Table of Reaction Conditions

| Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Piperidine (0.25 eq) | Toluene | 120 (Microwave) | 67 | [5] |

| Piperidine (0.5 eq) | DMF | 90 (Microwave) | ~60 | [5] |

| Proline (0.1 eq) | Ethanol | 60 | 80 | [6] |

| Pyridine/Piperidine | Pyridine | Reflux | Variable | [1][2] |

Problem Area 3: Work-up and Purification

Q: I lose most of my product during the aqueous work-up. How can I improve the extraction?

A: The product is a carboxylic acid, so its solubility is highly dependent on pH.

Optimized Extraction Protocol:

-

Acidification is Key : After the reaction is complete and the solvent has been removed, the residue must be dissolved/suspended in water and acidified to a pH of ~2 using 2N or 3N HCl.[7] At this pH, the carboxylic acid is fully protonated and will precipitate out of the aqueous solution or become significantly less water-soluble.

-

Choose the Right Extraction Solvent : Use a moderately polar solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large one to maximize recovery.

-

Brine Wash : Wash the combined organic extracts with brine (saturated NaCl solution) to remove excess water and water-soluble impurities before drying over an anhydrous salt like MgSO₄ or Na₂SO₄.

Q: My final product is an off-white or yellow powder that is difficult to purify by recrystallization. What is a good procedure?

A: The color is likely due to residual catalyst or minor impurities. A well-chosen recrystallization is crucial.

Recrystallization Protocol:

-

Solvent Screening : An ideal solvent system will dissolve the crude product when hot but result in poor solubility when cold. Ethanol/water or isopropanol/water mixtures are excellent starting points.

-

Procedure : Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol. While hot, slowly add water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of the alcohol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Decolorization : If the color persists, you can add a small amount of activated carbon to the hot solution before filtering it through a pad of Celite. Caution : Do not add activated carbon to a boiling solution due to the risk of bumping.

Section 3: Optimized Synthesis Protocol

This protocol incorporates best practices to maximize yield and purity.

Reaction Scheme

Caption: Proline-catalyzed Knoevenagel-Doebner condensation.

Step-by-Step Methodology (Proline/Ethanol Method)[6]

-

Reactant Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-Isopropoxy-3-methoxybenzaldehyde (1.0 eq), malonic acid (1.0 eq), and L-proline (0.1 eq).

-

Solvent Addition : Add absolute ethanol to achieve a concentration of approximately 0.5 M with respect to the aldehyde.

-

Reaction : Heat the mixture to 60°C and stir for 4-6 hours. Monitor the consumption of the aldehyde by TLC (e.g., 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid).

-

Solvent Removal : Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification & Precipitation : To the resulting residue, add deionized water and stir to form a slurry. Slowly add 2N HCl dropwise while stirring until the pH of the mixture is ~2. A solid precipitate should form.

-

Isolation : Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

-

Washing : Wash the filter cake with cold deionized water to remove any remaining salts or malonic acid.

-

Drying : Dry the product under vacuum to a constant weight. A yield of ~80% can be expected.

-

Recrystallization (if necessary) : Recrystallize the solid from an ethanol/water mixture as described in the troubleshooting section to obtain a pure, crystalline product.

References

-

Ferulic Acid synthetic. Knowde. [Link]

-

Peyrot, C., et al. (2020). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules, 25(23), 5749. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

-

Luo, J., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 423. [Link]

-

Hudson, E. A., et al. (2021). Necessary reporting of reaction yield for method evaluation: Considering Knoevenagel synthesis of ferulic acid. Journal of Industrial and Engineering Chemistry, 97, 439-446. [Link]

-

Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

-

Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... ResearchGate. [Link]

-

Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. [Link]

-

Knoevenagel Condensation Reaction. Master Organic Chemistry. [Link]

-

acrylic acid. Organic Syntheses Procedure. [Link]

-

Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives... Arabian Journal of Chemistry. [Link]

-

4-Isopropoxy-3-methoxybenzaldehyde. PubChem. [Link]

-

Juni, R. R., et al. (2016). Synthesis of Ferulic Acid and Its Non Covalent Inclusion with Hydroxypropyl-β-Cyclodextrin. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 1645. [Link]

-

4-isopropoxy-3-methoxybenzaldehyde (C11H14O3). PubChemLite. [Link]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Knoevenagel Condensation [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

Identifying common impurities in (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid production

Status: Active Topic: Impurity Profiling & Troubleshooting Guide Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This guide addresses the synthesis and purification of (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid (often referred to as O-isopropylferulic acid). This compound is a critical intermediate in the synthesis of tyrosine kinase inhibitors and anti-inflammatory agents.

The standard industrial route involves a Knoevenagel condensation between 4-isopropoxy-3-methoxybenzaldehyde and malonic acid. While robust, this pathway is susceptible to four specific impurity classes: geometric isomers (Z-form) , decarboxylation byproducts (styrenes) , unreacted aldehydes , and de-alkylated phenols .

Part 1: Impurity Profile & Origins

The following table summarizes the critical impurities you are likely observing by HPLC/UPLC.

| Impurity ID | Common Name | Chemical Structure Description | Origin/Mechanism | Retention Time (Relative) |